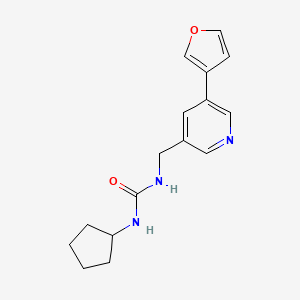
1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopentyl group might be introduced through a cyclization reaction, the furan ring might be formed through a furan synthesis method like the Paal-Knorr synthesis, and the pyridine ring might be synthesized using methods like the Chichibabin pyridine synthesis . The urea group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and pyridine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The furan ring is aromatic and relatively stable, but can be reactive under certain conditions. The pyridine ring is also aromatic and has a nitrogen atom that can act as a base or a nucleophile .作用机制
1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea acts by binding to the ATP-binding site of the HSP90 chaperone complex, thereby inhibiting its function. HSP90 is a chaperone protein that plays a critical role in the folding, stabilization, and activation of many client proteins, including oncogenic proteins. By inhibiting HSP90, this compound disrupts the stability and function of these client proteins, leading to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by targeting the HSP90 chaperone complex. In inflammation, this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disorders, this compound protects against neuronal cell death by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea has several advantages for lab experiments, including its high potency and selectivity for the HSP90 chaperone complex. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
For the development of 1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea include the optimization of its pharmacokinetic properties, identification of biomarkers, combination therapy, and exploration of its therapeutic potential in other diseases.
合成方法
The synthesis of 1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea involves a series of chemical reactions that start with the condensation of furan-3-carboxaldehyde and 3-aminopyridine to form 5-(furan-3-yl)pyridin-3-amine. The resulting compound is then reacted with cyclopentanone in the presence of a base to form 1-cyclopentyl-5-(furan-3-yl)pyridin-3-ylmethanol. This intermediate is then converted to this compound through a series of reactions involving urea formation and deprotection.
科学研究应用
1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the heat shock protein 90 (HSP90) chaperone complex. Inflammation is also a target of this compound, as it has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo. In neurodegenerative disorders, this compound has been found to protect against neuronal cell death and improve cognitive function in animal models.
属性
IUPAC Name |
1-cyclopentyl-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-15-3-1-2-4-15)18-9-12-7-14(10-17-8-12)13-5-6-21-11-13/h5-8,10-11,15H,1-4,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAHKPBSBYARBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)
![N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787726.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2787727.png)

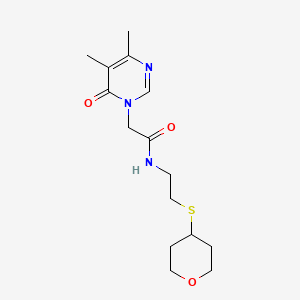
![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)

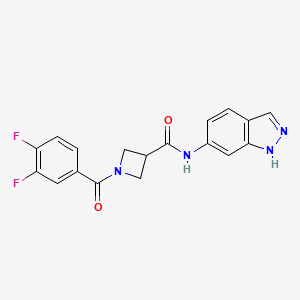
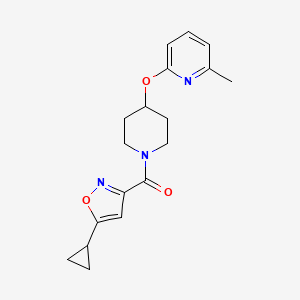
![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)
![Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2787739.png)
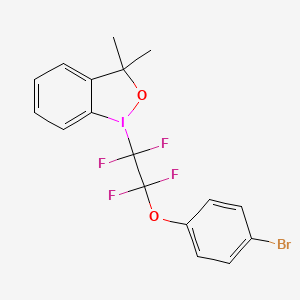
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(Dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B2787741.png)
